

# Application Note: Quantification of $\alpha,\beta$ -Trehalose using High-Performance Liquid Chromatography (HPLC)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *alpha,beta-Trehalose*

Cat. No.: B3145908

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

## Introduction

$\alpha,\beta$ -Trehalose is a non-reducing disaccharide composed of two  $\alpha$ -glucose units linked by an  $\alpha,\alpha-1,1$  glycosidic bond. It serves as a crucial energy source and a protective agent against various environmental stresses such as dehydration and extreme temperatures in a wide range of organisms. In the pharmaceutical industry, trehalose is widely used as a stabilizer for proteins, monoclonal antibodies, and other biologics. Accurate quantification of trehalose is therefore essential for research, process development, and quality control. High-Performance Liquid Chromatography (HPLC) is a robust and widely adopted technique for the determination of trehalose. This document provides detailed protocols and application data for its quantification using various HPLC methods.

## Overview of HPLC Methods for Trehalose Analysis

Several HPLC-based methods are suitable for trehalose quantification, each with distinct advantages. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.

- High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID): This is a common and straightforward method for quantifying sugars. The RID detector measures

the change in the refractive index of the mobile phase as the analyte elutes from the column. It is a universal detector for carbohydrates but is less sensitive than other methods and can be susceptible to baseline drift with temperature fluctuations.[\[1\]](#) This method is ideal for samples with trehalose concentrations in the millimolar (mM) range.[\[2\]](#)

- Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a variation of normal-phase chromatography that uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent mixed with a small amount of aqueous solvent.[\[3\]](#)[\[4\]](#) This technique is well-suited for retaining and separating highly polar compounds like trehalose.[\[4\]](#) HILIC can be coupled with various detectors, including RID, Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS).
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most sensitive and specific method for trehalose quantification.[\[2\]](#) It separates trehalose from other components chromatographically before detecting it based on its unique mass-to-charge ratio. LC-MS/MS can achieve limits of detection in the nanomolar (nM) range, making it optimal for biological samples with low trehalose concentrations.[\[2\]](#)

## Experimental Protocols

### Method 1: Quantification of Trehalose using HPLC with Refractive Index Detection (HPLC-RID)

This protocol provides a widely used method for trehalose quantification in purified samples and formulations.

1. Principle Trehalose is separated from other carbohydrates on a carbohydrate-specific column using an isocratic mobile phase of acetonitrile and water. The eluted trehalose is detected by a Refractive Index Detector (RID), and its concentration is determined by comparing the peak area to that of a known standard calibration curve.

#### 2. Apparatus and Materials

- HPLC System: Agilent 1100/1200 series or equivalent, equipped with a degasser, quaternary or binary pump, autosampler, and column compartment.[\[2\]](#)
- Detector: Agilent 1260 Infinity series Refractive Index Detector (RID) or equivalent.[\[2\]](#)

- Column: Waters High-Performance Carbohydrate Column (4.6 x 250 mm, 4  $\mu$ m) or Shodex SUGAR KS-801.[2][5]
- Reagents: HPLC-grade acetonitrile, HPLC-grade water,  $\alpha,\beta$ -Trehalose dihydrate standard.

### 3. Preparation of Solutions

- Mobile Phase: Prepare a mixture of HPLC-grade water and acetonitrile. A common ratio is 23:77 (v/v) water:acetonitrile.[6] Degas the mobile phase for at least 20 minutes before use.
- Standard Stock Solution (e.g., 100 mM): Accurately weigh the required amount of  $\alpha,\beta$ -trehalose dihydrate and dissolve it in HPLC-grade water in a volumetric flask.
- Calibration Standards (1 mM - 100 mM): Prepare a series of calibration standards by performing serial dilutions of the stock solution with HPLC-grade water.[2][6] The concentration range should bracket the expected concentration of the samples.
- Sample Preparation: Dissolve the sample containing trehalose in HPLC-grade water to achieve a concentration within the calibration range. Filter the sample through a 0.45  $\mu$ m syringe filter before injection.[7]

### 4. Chromatographic Conditions

| Parameter          | Setting                                                               | Reference |
|--------------------|-----------------------------------------------------------------------|-----------|
| Column             | Waters High-Performance Carbohydrate Column (4.6 x 250 mm, 4 $\mu$ m) | [2]       |
| Mobile Phase       | Isocratic: 77% Acetonitrile, 23% Water                                | [2][6]    |
| Flow Rate          | 1.0 mL/min                                                            | [2]       |
| Column Temperature | 35 °C                                                                 | [2]       |
| Detector           | Refractive Index Detector (RID)                                       | [2]       |
| Detector Temp.     | 40 °C                                                                 | [8]       |
| Injection Volume   | 50 $\mu$ L                                                            | [2]       |
| Run Time           | 30-40 minutes                                                         | [2][6]    |

## 5. Procedure

- System Equilibration: Install the column and purge the system with the mobile phase. Allow the system to equilibrate at the specified flow rate until a stable baseline is achieved. This may take several hours for the RID detector.[8]
- Calibration Curve: Inject the prepared calibration standards in triplicate, from the lowest to the highest concentration.
- Sample Analysis: Inject the prepared samples. It is recommended to run a standard periodically to check for system stability.
- Data Analysis: Integrate the peak area corresponding to the retention time of trehalose. Construct a linear calibration curve by plotting the average peak area against the concentration of the standards. Determine the concentration of trehalose in the samples using the regression equation from the calibration curve.

## Method 2: Quantification of Trehalose using HILIC with ELSD/RID

This protocol is suitable for separating trehalose from other excipients, including isomers like sucrose, in pharmaceutical formulations.

**1. Principle** Trehalose and other sugars are separated on a zwitterionic HILIC column. The polar analytes are retained on the polar stationary phase and are eluted using a gradient of decreasing organic solvent. This method provides excellent separation for highly polar compounds.

### 2. Apparatus and Materials

- **HPLC System:** Equipped with a degasser, pump, autosampler, and column oven.
- **Detector:** Evaporative Light Scattering Detector (ELSD) or Refractive Index Detector (RID).
- **Column:** Poroshell 120 HILIC-Z (e.g., 2.1 x 100 mm, 2.7  $\mu$ m).[1]
- **Reagents:** HPLC-grade acetonitrile, HPLC-grade water, Ammonium Acetate.

### 3. Preparation of Solutions

- **Mobile Phase A:** HPLC-grade water.
- **Mobile Phase B:** HPLC-grade acetonitrile.
- **Standard and Sample Preparation:** Prepare standards and samples as described in Method 1, using water as the diluent.

### 4. Chromatographic Conditions

| Parameter          | Setting                                                       | Reference           |
|--------------------|---------------------------------------------------------------|---------------------|
| Column             | Poroshell 120 HILIC-Z Column                                  | <a href="#">[1]</a> |
| Mobile Phase       | Gradient elution (specific gradient to be optimized)          | <a href="#">[1]</a> |
| Flow Rate          | ~0.5 - 1.0 mL/min                                             |                     |
| Column Temperature | 30-40 °C                                                      |                     |
| Detector           | ELSD (Drift Tube: 50°C, Nebulizer: 30°C, Gas: 1.6 SLM) or RID |                     |
| Injection Volume   | 5-20 µL                                                       |                     |

5. Procedure & Data Analysis Follow the general procedure outlined in Method 1. The gradient elution will need to be optimized to achieve the best separation for the specific sample matrix. Data analysis is performed similarly by constructing a calibration curve. For ELSD, a logarithmic transformation of both concentration and peak area may be required to achieve linearity.[\[1\]](#)

## Data Presentation

Quantitative data from various studies are summarized below for easy comparison.

Table 1: Comparison of HPLC Method Performance for Trehalose Quantification

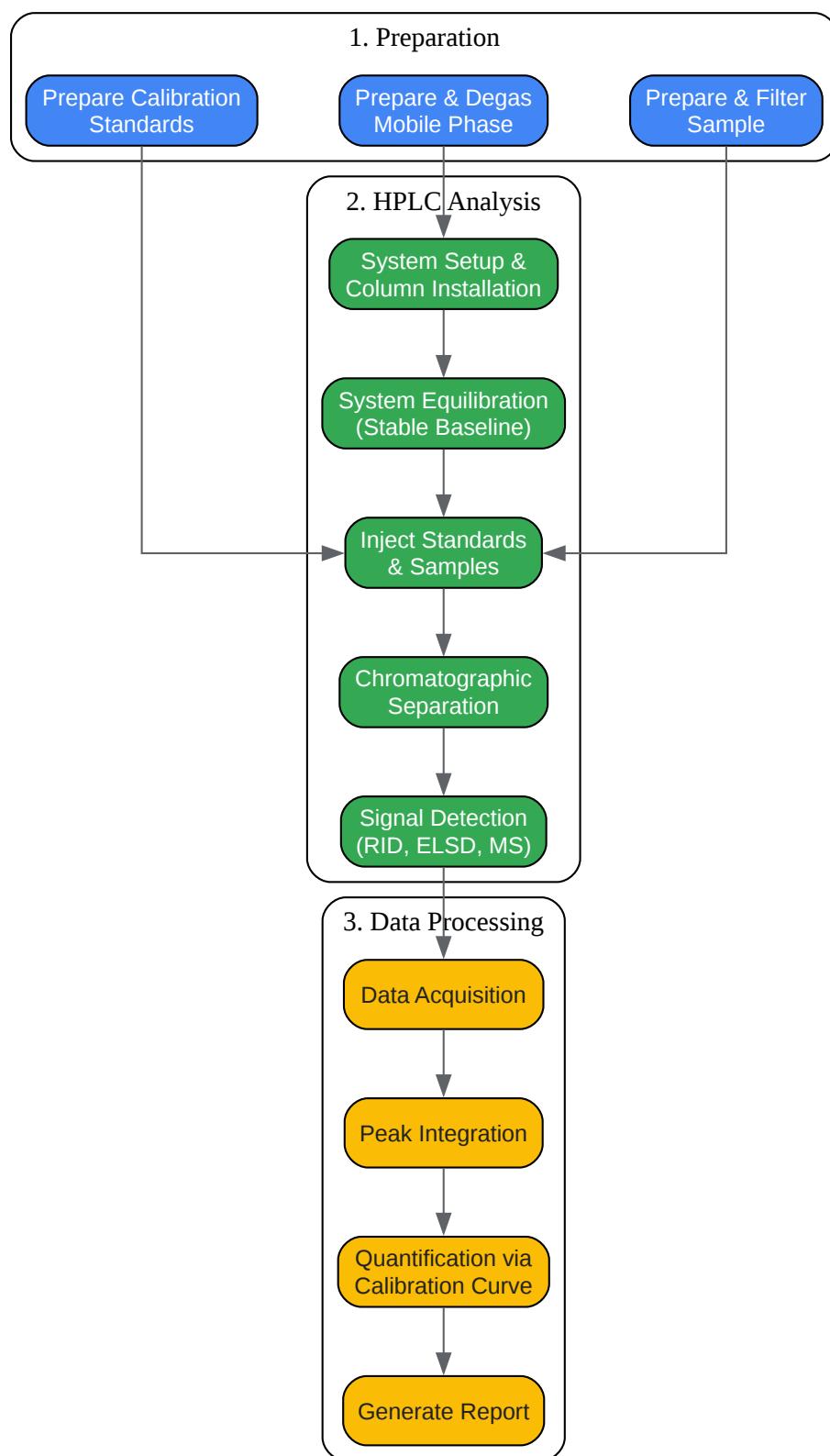
| Parameter                     | HPLC-RID     | LC-MS/MS      | Reference           |
|-------------------------------|--------------|---------------|---------------------|
| Limit of Detection (LOD)      | 0.6 mM       | 22 nM         | <a href="#">[2]</a> |
| Limit of Quantification (LOQ) | 2.2 mM       | 28 nM         | <a href="#">[2]</a> |
| Dynamic Range                 | 2.2 - 100 mM | 0.03 - 100 µM | <a href="#">[2]</a> |

| Linearity | Linear | Polynomial |[\[2\]](#) |

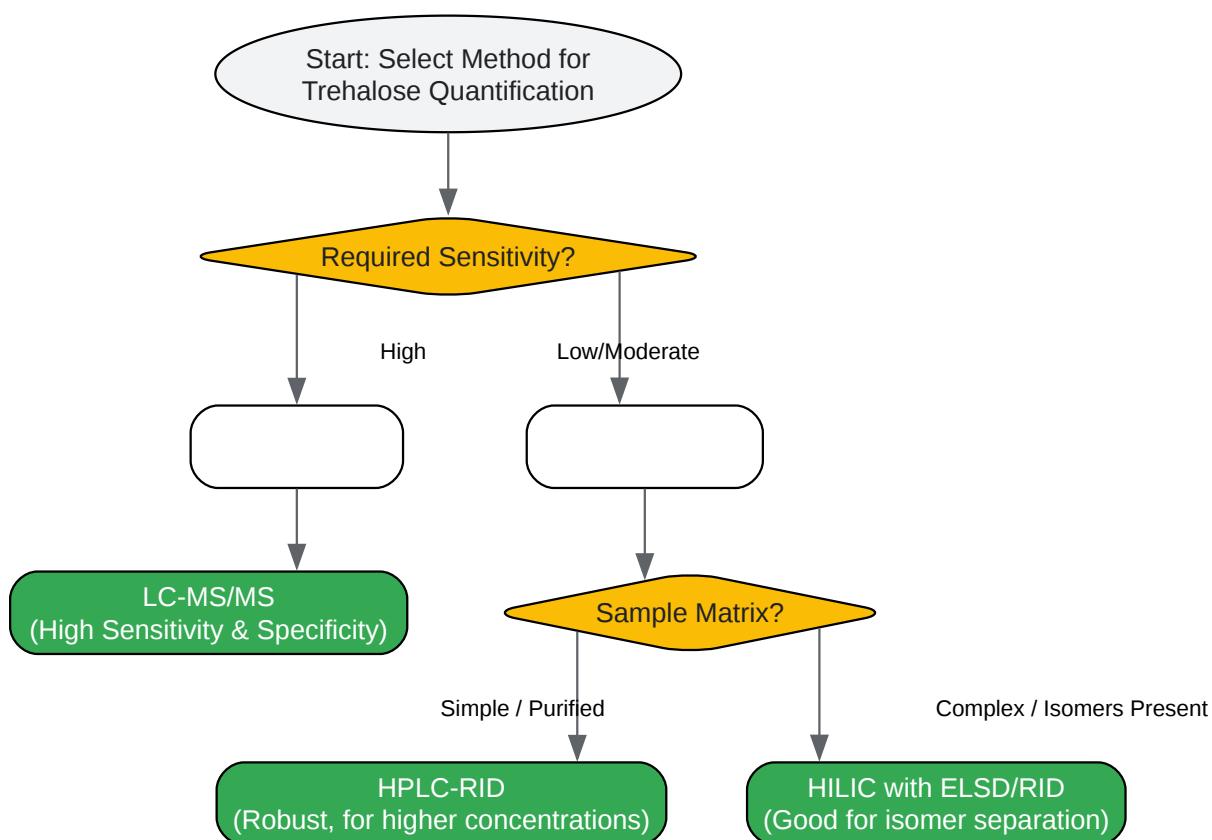
Table 2: Example Chromatographic Conditions for Trehalose Analysis

| Method       | HPLC-RID[2]                    | HPLC-RID[7]      | HPLC-RID[8]            |
|--------------|--------------------------------|------------------|------------------------|
| Column       | <b>Waters<br/>Carbohydrate</b> | <b>SugarPAK1</b> | <b>(Not specified)</b> |
| Mobile Phase | 77%<br>Acetonitrile/Water      | Water            | Water                  |
| Flow Rate    | 1.0 mL/min                     | 0.4 mL/min       | 0.35 mL/min            |
| Column Temp. | 35 °C                          | (Not specified)  | 65 °C                  |

| Detector Temp. | (Not specified) | (Not specified) | 40 °C |


Table 3: Example Retention Times for Disaccharide Separation using HPLC-RID

Chromatographic Conditions: Waters High-Performance Carbohydrate Column (4.6 x 250 mm),  
Mobile Phase: 16:84 Water/Acetonitrile, Flow Rate: 1.4 mL/min, Column Temp: 35 °C.[6]


| Disaccharide | Retention Time (minutes) |
|--------------|--------------------------|
| Sucrose      | 19.3                     |
| Maltose      | 25.5                     |
| Lactose      | 30.0                     |
| Trehalose    | 33.2                     |

## Visualizations

The following diagrams illustrate the experimental workflow and a decision-making process for method selection.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for the quantification of trehalose using HPLC.



[Click to download full resolution via product page](#)

Caption: Decision tree for selecting an appropriate HPLC method for trehalose analysis.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. A novel technique for trehalose and sucrose determination in therapeutic monoclonal antibodies using a high-performance liquid chromatography–evaporative light scattering detector - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantification of the Disaccharide Trehalose from Biological Samples: A Comparison of Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. moravek.com [moravek.com]
- 4. Simultaneous Quantification of Trehalose and Trehalose 6-Phosphate by Hydrophilic Interaction Chromatography/Electrospray Accurate Mass Spectrometry with Application in Non-Targeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. shodex.com [shodex.com]
- 6. researchgate.net [researchgate.net]
- 7. Studies on qualitative and quantitative detection of trehalose purity by terahertz spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biospectra.us [biospectra.us]
- To cite this document: BenchChem. [Application Note: Quantification of  $\alpha,\beta$ -Trehalose using High-Performance Liquid Chromatography (HPLC)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3145908#quantification-of-alpha-beta-trehalose-using-hplc>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)